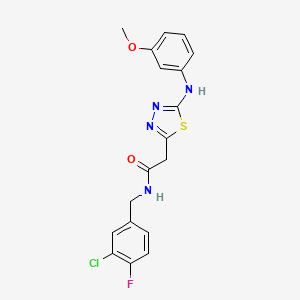

N-(3-chloro-4-fluorobenzyl)-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN4O2S/c1-26-13-4-2-3-12(8-13)22-18-24-23-17(27-18)9-16(25)21-10-11-5-6-15(20)14(19)7-11/h2-8H,9-10H2,1H3,(H,21,25)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFJPIHHTLSRSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)NCC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their structural distinctions are summarized below:

Key Observations :

Target Compound Hypotheses :

Physicochemical Properties

Comparative data for solubility, molecular weight (MW), and stability:

Critical Analysis :

Q & A

Q. Table 1: Representative Synthetic Conditions

| Reference ID | Reactants | Conditions | Purification Method |

|---|---|---|---|

| 2-amino-thiazole derivative | 20–25°C, triethylamine/dioxane | Recrystallization (ethanol-DMF) | |

| 2-amino-oxadiazole derivative | Reflux, 4 hours | Recrystallization (pet-ether) | |

| Thiosemicarbazide, POCl₃ | 90°C reflux, pH 8–9 adjustment | Filtration, DMSO/water recrystallization |

[Basic] Which spectroscopic methods confirm the compound’s structure?

Answer:

Structural validation relies on:

- 1H/13C-NMR : Assigns proton and carbon environments (e.g., aromatic substituents, acetamide groups) .

- HRMS : Verifies molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Q. Table 2: Analytical Techniques

| Reference ID | Technique | Key Insights |

|---|---|---|

| HRMS, NMR | Confirms molecular formula and substituent positions | |

| X-ray diffraction | Identifies hydrogen bonding (N–H⋯N, C–H⋯F/O) |

[Advanced] How can reaction conditions be optimized to improve synthesis yield?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity .

- Temperature control : Reflux conditions (e.g., 90°C for 3 hours) improve reaction completion .

- Stoichiometry : Equimolar ratios of amine and chloroacetyl chloride minimize side products .

- Workup adjustments : pH adjustment (e.g., ammonia to pH 8–9) precipitates pure products .

[Advanced] How to resolve contradictions in spectroscopic data for structural confirmation?

Answer:

Contradictions arise from dynamic molecular conformations or impurities. Mitigation involves:

- Multi-technique validation : Cross-referencing NMR, HRMS, and X-ray data .

- Crystallographic analysis : X-ray diffraction resolves ambiguities in hydrogen bonding or stereochemistry .

- Computational modeling : DFT calculations predict NMR shifts or molecular geometry for comparison .

[Basic] What functional groups influence the compound’s reactivity?

Answer:

Critical groups include:

- 1,3,4-Thiadiazole ring : Participates in π-π stacking and hydrogen bonding .

- Acetamide linker : Susceptible to hydrolysis under acidic/basic conditions .

- Halogen substituents (Cl, F) : Enhance lipophilicity and influence bioactivity .

[Advanced] How to evaluate the compound’s bioactivity against enzyme targets?

Answer:

Methodologies include:

- Enzyme inhibition assays : Measure IC₅₀ values for acetylcholinesterase (AChE) or microbial targets using spectrophotometric methods .

- Docking studies : Predict binding interactions with active sites (e.g., AChE catalytic triad) .

- Cell-based assays : Assess cytotoxicity or antimicrobial efficacy via MIC (Minimum Inhibitory Concentration) determination .

[Advanced] What purification challenges exist, and how are they addressed?

Answer:

Challenges include low solubility and byproduct contamination. Solutions:

- Recrystallization : Solvent mixtures (e.g., ethanol-DMF) improve crystal purity .

- Chromatography : Column chromatography isolates isomers or polar impurities .

- pH-driven precipitation : Adjusting pH during workup isolates neutral products .

[Advanced] How to design stability studies under varying pH and temperature?

Answer:

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .

- Thermal stability : Reflux in solvents (e.g., ethanol) to simulate long-term storage .

- Analytical monitoring : Track degradation via HPLC or TLC .

[Basic] What are the compound’s key structural motifs for drug design?

Answer:

- Thiadiazole core : Imparts metabolic stability and hydrogen-bonding capacity .

- Halogenated benzyl groups : Enhance binding to hydrophobic enzyme pockets .

- Methoxy-phenylamino group : Modulates electronic properties for target selectivity .

[Advanced] How to scale up synthesis without compromising purity?

Answer:

- Continuous flow systems : Improve heat/mass transfer for exothermic reactions .

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

- Solvent recycling : Reduce costs by recovering dioxane or DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.